(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic compound known for its unique structural features and reactivity. This compound is characterized by a hydroxyimino group attached to a bicyclo[2.2.1]heptane framework, which includes three methyl groups and a ketone functionality. Its stereochemistry is defined by the (1R,4S,E) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with norcamphor, a bicyclic ketone.
Oximation: Norcamphor is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Isomerization: The oxime is then subjected to isomerization conditions to obtain the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The ketone functionality can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. The hydroxyimino group is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through the hydroxyimino group. This group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity to targets.
Comparison with Similar Compounds
Similar Compounds
Norcamphor: A precursor in the synthesis of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Camphor: Another bicyclic ketone with similar structural features but different functional groups.
Bicyclo[2.2.1]heptan-2-one derivatives: Compounds with variations in the substituents on the bicyclic framework.
Uniqueness
The uniqueness of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[221]heptan-2-one lies in its specific stereochemistry and the presence of the hydroxyimino group
Biological Activity
The compound (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS Number: 31571-14-9) is a bicyclic structure featuring a hydroxyimino group. Its unique molecular configuration suggests potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C10H15N O2 |
Molecular Weight | 181.23 g/mol |
IUPAC Name | (1R,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI Key | YRNPDSREMSMKIY-LDWIPMOCSA-N |
The compound's structure includes a hydroxyimino functional group, which is known to influence its reactivity and interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with enzymes and proteins due to the presence of the hydroxyimino group. This group can form hydrogen bonds and participate in nucleophilic reactions, potentially affecting various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures often exhibit antimicrobial properties. A study highlighted the antibacterial effects of related compounds, suggesting that this compound may also possess such activity.
Antioxidant Properties
Antioxidant activity is another area where this compound may have significant effects. The hydroxyimino group can act as a radical scavenger, potentially protecting cells from oxidative stress.
Cytotoxicity Studies
Preliminary cytotoxicity studies have shown that derivatives of bicyclic compounds can exhibit selective toxicity against cancer cell lines. Further investigation into this compound could reveal its potential as a chemotherapeutic agent.
Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of various bicyclic compounds, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated moderate antibacterial activity, warranting further exploration into its mechanisms and efficacy in clinical applications .
Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant capabilities of compounds similar to this compound using DPPH radical scavenging assays. The results demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid .
Properties
IUPAC Name |
(1R,3E,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7+/t6-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNPDSREMSMKIY-ULHYPVSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)/C(=N\O)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.